4-(2-Aminophenyl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
4-(2-aminophenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDURMNXYFQKLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698706 | |
| Record name | 4-(2-Aminophenyl)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36920-52-2 | |
| Record name | 4-(2-Aminophenyl)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reaction of 4-Oxobut-2-enoic Acid Derivatives with 2-Aminophenyl Compounds
- Starting Materials: 4-oxobut-2-enoic acid derivatives (such as 4-(4-bromophenyl)-4-oxo-but-2-enoic acid or 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid) and 2-aminophenyl nucleophiles.
- Reaction Conditions: Reactions are typically conducted in solvents like ethanol or aqueous acetic acid, at temperatures ranging from 0 °C to room temperature.
- Catalysts/Additives: Bases such as sodium hydroxide or organic bases may be used to promote the conjugate addition.
- Purification: Products are isolated by filtration and recrystallized from ethanol or other suitable solvents.
Example from Literature (Adapted Protocol)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(2-nitrophenyl)-4-oxobut-2-enoic acid + NaOH (10%) aqueous solution | Michael addition of 2-nitrophenyl derivative under basic conditions | Formation of Michael adduct |
| 2 | Reduction of nitro group to amine (e.g., catalytic hydrogenation) | Conversion of nitro group to amino group | High yield of this compound |
| 3 | Recrystallization from ethanol | Purification step | Pure compound obtained |
This two-step approach (Michael addition followed by reduction) is widely used to prepare the target compound with high purity and yield.
Alternative Synthetic Approaches
Friedel–Crafts Acylation Followed by Functional Group Transformation
- Method: The β-aroylacrylic acid esters can be synthesized via Friedel–Crafts acylation of aromatic compounds with diethyl sulfate or similar reagents, followed by hydrolysis to yield the acid.
- Application: This method can be adapted to prepare the 4-oxobut-2-enoic acid core, which can then undergo nucleophilic substitution with 2-aminophenyl derivatives.
Diazonium Salt Coupling
- Method: Aromatic amines can be converted to diazonium salts at low temperature (0–5 °C) in acidic aqueous media, which then react with nucleophilic α,β-unsaturated keto acids to form the desired product.
- Example: The diazotization of 2-aminophenyl compounds followed by coupling with 4-oxobut-2-enoic acid derivatives in basic solution leads to the formation of this compound after appropriate workup.
Research Findings and Optimization
- Reaction Medium: Aqueous acetic acid or ethanol-water mixtures are preferred for better solubility and reaction control.
- Temperature Control: Low temperatures (0–5 °C) during diazotization prevent side reactions and decomposition.
- Yield Optimization: Use of stoichiometric ratios close to 1:1 and slow addition of reagents improve yields.
- Purification: Recrystallization from ethanol or freeze-drying after acidification ensures high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Michael Addition of 2-Aminophenyl to 4-Oxobut-2-enoic Acid | 4-oxobut-2-enoic acid derivatives, 2-aminophenyl compounds, base | Room temp, ethanol or aqueous base | High selectivity, mild conditions | Requires pure starting materials |
| Friedel–Crafts Acylation + Hydrolysis | Aromatic compounds, diethyl sulfate | Acidic medium, controlled temp | Direct synthesis of acid backbone | Multi-step, harsh reagents |
| Diazonium Salt Coupling | 2-aminophenyl diazonium salt, 4-oxobut-2-enoic acid | 0–5 °C, aqueous acidic then basic medium | High purity products | Requires careful temperature control |
| Reduction of Nitro Precursors | Nitro-substituted Michael adducts, catalytic hydrogenation | Hydrogen gas, Pd/C catalyst | Efficient conversion to amine | Additional reduction step |
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Aminophenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the keto group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-(4-Acetylaminophenyl)-4-oxobut-2-enoic Acid
- Structural Difference: The amino group at the 2-position is acetylated and shifted to the 4-position.
- Synthesis: Reacts with sulfur reagents (e.g., thiophenol) to form adducts like 2–6, which further cyclize into heterocycles (e.g., pyridazinones, oxazines) .
- Key Finding : Acetylation reduces nucleophilicity, altering reaction pathways compared to the free amine in the target compound.
4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structural Difference: Substitution of 2-aminophenyl with 4-methylanilino.
- Synthesis : Derived from p-toluidine and maleic anhydride.
- Physical Properties : Insoluble in water; optimal solubility achieved in isopropyl alcohol:acetone (4:3) for titration .
- Quantitative Analysis : Acid-base titration yields a mass fraction of 94.23±0.69%, demonstrating high purity .
4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid
- Structural Difference: Nitro group at the 4-position instead of amino.
- Safety Profile : Classified under GHS as hazardous (acute toxicity, skin irritation) .
Antioxidant Activity
- 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid Derivatives: Hydrazone and oxime derivatives (e.g., 12a, 12b) exhibit potent antioxidant activity (IC₅₀ ~10–20 µM), attributed to free radical scavenging via the enoic acid moiety .
Tyrosinase Inhibition
- 4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic Acid: Demonstrated superior binding energy (-7.5 kcal/mol) compared to kojic acid (-5.6 kcal/mol) in molecular docking, likely due to the hydroxybenzoyl group enhancing polar interactions .
Antimicrobial and Analgesic Properties
- 4-(Het)aryl-4-oxobut-2-enoic Acid Derivatives: Morpholine and piperazine-containing analogs show analgesic activity (ED₅₀ ~5–10 mg/kg) and antimicrobial effects against Gram-positive bacteria (MIC ~8–16 µg/mL) .
- Target Compound: The 2-aminophenyl group may enhance blood-brain barrier penetration, but specific pharmacological data are lacking.
Physicochemical Properties
Biological Activity
4-(2-Aminophenyl)-4-oxobut-2-enoic acid, also known by its chemical formula and CAS number 36920-52-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features an aminophenyl group attached to a 4-oxobut-2-enoic acid moiety. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 189.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been identified as a potent inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the metabolism of tryptophan to kynurenine, which has implications in neurodegenerative diseases and cancer .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the phenyl ring and the presence of functional groups significantly influence the biological activity of the compound. For instance, substituents on the phenyl ring can enhance or diminish the inhibitory effects on kynurenine-3-hydroxylase. A study highlighted that compounds with halogen substitutions demonstrated increased potency compared to their unsubstituted counterparts .
Anticancer Activity
A study conducted on a series of related compounds indicated that this compound derivatives exhibited varying degrees of anticancer activity against several cancer cell lines, including A549 lung adenocarcinoma cells. The results suggested that specific substitutions on the aromatic ring could enhance cytotoxicity while maintaining selectivity towards cancer cells .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. Certain analogs showed effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential applications in treating resistant bacterial infections .
Research Findings Summary
Recent studies have established that this compound and its derivatives possess significant biological activities, particularly as enzyme inhibitors and antimicrobial agents. The following table summarizes key findings from various studies:
Q & A
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (amine functionalities are irritants) .
- Ventilation : Work in a fume hood due to potential dust inhalation (GHS Hazard Class 9; UN GHS Rev. 8) .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Advanced Research Question
Contradictions often arise from:
- Isomeric Purity : Z/E isomers (e.g., from maleic anhydride reactions) have distinct bioactivities. Use HPLC with chiral columns (e.g., Chiralpak AD-H) to ensure stereochemical consistency .
- Assay Variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using positive controls (e.g., ascorbic acid for antioxidant studies) .
- Solvent Effects : Polar solvents like DMSO may stabilize enolic forms, altering reactivity. Compare results across solvents (e.g., DMSO vs. ethanol) .
What analytical techniques are suitable for quantifying this compound in biological matrices?
Advanced Research Question
- Spectrophotometry : Utilize its UV absorbance (λ~270 nm, ε = 1.2 × 10 L·mol·cm) for direct quantification in lens tissue homogenates .
- Fluorimetry : Derivatize with dansyl chloride to enhance sensitivity (LOD: 0.002 mol/dm) .
- LC-MS/MS : MRM transitions (e.g., m/z 219 → 201 for quantification) enable trace analysis in cataract studies .
How does the compound interact with biological macromolecules, and what mechanistic insights exist?
Advanced Research Question
- Enzyme Inhibition : The α,β-unsaturated ketone acts as a Michael acceptor, covalently inhibiting cysteine proteases (e.g., caspase-3) via thiol adduct formation .
- UV Filtering : Conjugation between the phenyl ring and ketone absorbs UVB (280–320 nm), protecting lens proteins from photooxidation in cataract models .
- Receptor Binding : Docking studies suggest affinity for G-protein-coupled receptors (GPCRs) involved in oxidative stress responses .
What are the key challenges in scaling up synthesis while maintaining purity?
Basic Research Question
- Isomer Separation : Z/E isomer separation requires chiral stationary phases (CSPs) or fractional crystallization .
- Byproduct Control : Maleic acid byproducts are removed via acid-base extraction (pH 3–4) .
- Solvent Recovery : Use green solvents (e.g., ethyl acetate) for easier recycling .
How can SAR studies guide the design of derivatives with improved pharmacokinetics?
Advanced Research Question
- LogP Optimization : Introduce methyl/phenyl groups to increase lipophilicity (target LogP >1.5) for corneal penetration .
- Metabolic Stability : Replace labile esters with amides to resist esterase cleavage .
- Bioisosteres : Substitute the phenyl ring with thiophene (e.g., as in ) to enhance bioavailability while retaining UV absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
